molecular formula C19H22O3 B2686207 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 781653-76-7

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B2686207
CAS No.: 781653-76-7
M. Wt: 298.382
InChI Key: PVVTZMBRDCGBCI-UHFFFAOYSA-N
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Description

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde (IUPAC name: 4-Methoxy-3-{[4-(2-methyl-2-propanyl)phenoxy]methyl}benzaldehyde; CAS: 329222-86-8) is a vanillin-derived aromatic aldehyde. Its structure features a benzaldehyde core substituted with a methoxy group at position 3 and a 4-tert-butylphenylmethoxy group at position 2.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)16-8-5-14(6-9-16)13-22-17-10-7-15(12-20)11-18(17)21-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVTZMBRDCGBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the methoxy and benzaldehyde groups. One common method is the alkylation of 4-tert-butylphenol with methoxybenzyl chloride under basic conditions, followed by oxidation to form the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Substituent Effects on DNA Binding

  • 4-(Benzyloxy)benzaldehyde derivatives exhibit stronger DNA-binding interactions than 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde and 3-(benzyloxy)benzaldehyde. The absence of the 3-methoxy group in 4-(benzyloxy)benzaldehyde likely reduces steric hindrance, enabling better intercalation with DNA .
  • N,N-Dimethyl barbituric acid derivatives outperform barbituric acid derivatives in DNA interactions, highlighting the importance of substituent polarity and steric bulk in modulating biological activity .

Anticancer Activity

  • 4-(1H-Benzo-1,2,3-triazol-1-ylmethyloxy)-3-methoxybenzaldehyde demonstrates high efficacy against human breast carcinoma (MCF7) cells, suggesting that replacing the benzyloxy group with heterocyclic moieties (e.g., benzotriazole) enhances anticancer activity .

Antimicrobial and Antioxidant Activity

  • Vanillin-derived triazole compounds (e.g., 4-((1-(3-(4-bromophenoxy)propyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde) show potent antibacterial activity (MIC: 12.5–25 µg/mL) due to the synergistic effects of the triazole ring and halogenated substituents .

Solubility and Host-Guest Interactions

  • Phosphine-containing analogues (e.g., diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine) exhibit moderate association constants (Kf ~10²) in supercritical CO₂, suggesting that the tert-butyl group enhances hydrophobic interactions in non-polar environments .

Biological Activity

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22O3\text{C}_{17}\text{H}_{22}\text{O}_3

This structure features a methoxy group and a tert-butyl group, which contribute to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde typically involves several steps:

  • Methoxylation : The introduction of methoxy groups using reagents like sodium methoxide.
  • Aldehyde Formation : Utilizing oxidation reactions to convert suitable precursors into aldehydes.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Antimicrobial Properties

Research indicates that 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological effects of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde are thought to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could alter receptor activity on the surface of cells, impacting cell signaling pathways crucial for growth and survival.

Study 1: Antimicrobial Evaluation

A recent evaluation assessed the antimicrobial efficacy of various derivatives of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Study 2: Anticancer Activity in Cell Lines

In a study focusing on breast cancer cell lines, treatment with 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through caspase activation pathways, suggesting its utility in cancer therapy development .

Comparative Analysis

The following table summarizes the biological activities of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehydeYesYesEnzyme inhibition, receptor modulation
BenzaldehydeModerateNoLimited interaction with cellular targets
MethoxychalconeYesModerateApoptosis induction via different pathways

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